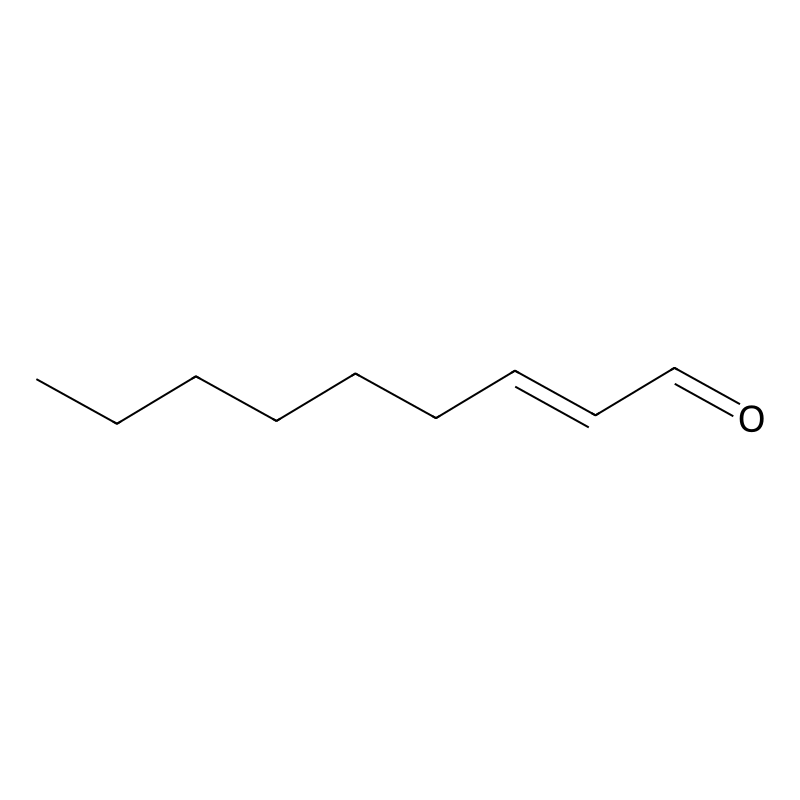2-Nonenal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Marker of Aging
Research has identified 2-nonenal, particularly the trans-2-nonenal isomer, as a key contributor to the unpleasant body odor associated with aging. This odor increase is believed to be linked to age-related changes in skin surface lipids, specifically an increase in ω7-monounsaturated fatty acids []. The exact mechanism behind this connection is still under investigation, but 2-nonenal serves as a potential marker for the aging process [, ].
Non-invasive Odor Analysis
Scientists are developing methods to analyze 2-nonenal levels for non-invasive body odor assessment. Techniques like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC-MS) have been established for this purpose []. This approach allows for the collection and analysis of volatile compounds like 2-nonenal emitted from the skin, providing insights into body odor changes [].
Impact of Lifestyle Factors
Studies suggest that internal and external factors can influence 2-nonenal production and subsequently, body odor. Dietary choices, smoking habits, stress levels, and even cosmetic use can affect the levels of 2-nonenal secreted by the body []. By analyzing 2-nonenal levels, researchers aim to understand how these lifestyle factors influence body odor and potentially develop personalized odor management strategies.
2-Nonenal is an unsaturated aldehyde with the chemical formula C₉H₁₈O. It is a colorless liquid characterized by a distinctive aroma, often described as cucumber-like or reminiscent of orris root. This compound is primarily known for its presence in aged beer and buckwheat, contributing to their unique scent profiles. Notably, 2-Nonenal has been identified as a component of human body odor, particularly in older individuals, where it arises from the oxidative degradation of omega-7 unsaturated fatty acids .
- Aldol Condensation: This reaction can occur with acetaldehyde and heptanal, leading to the formation of larger carbon chains.
- Electrophilic Reactions: As an α,β-unsaturated aldehyde, 2-Nonenal can engage in Michael addition reactions and Schiff base formation with nucleophiles .
- Oxidative Degradation: In biological systems, it can be generated through lipid peroxidation processes involving omega-7 fatty acids, particularly under oxidative stress conditions .
2-Nonenal exhibits notable biological activities:
- Odor Component: Its presence in human body odor has been linked to aging, with increased levels observed in individuals over 40 years old. This change is associated with the degradation of skin surface lipids .
- Potential Cytotoxicity: While primarily recognized for its odor properties, there are implications that 2-Nonenal may have cytotoxic effects similar to other aldehydes formed during lipid peroxidation .
There are several methods for synthesizing 2-Nonenal:
- Oxidation of Unsaturated Fatty Acids: The compound can be produced through the oxidative degradation of omega-7 unsaturated fatty acids.
- Aldol Condensation: As mentioned earlier, this method involves the reaction between acetaldehyde and heptanal.
- Lipid Peroxidation: In biological contexts, 2-Nonenal can form as a secondary product during lipid peroxidation processes.
2-Nonenal has several applications across different fields:
- Food Industry: It is recognized for its role in flavor and aroma profiles, especially in aged beer and certain foods.
- Fragrance Industry: Due to its unique scent, it may be utilized in perfumery.
- Biomarker Research: Its presence in body odor is being studied as a potential biomarker for aging and related physiological changes .
Research indicates that 2-Nonenal interacts with various biological molecules:
- Covalent Modifications: It can react with proteins such as human serum albumin, preferentially modifying lysine residues. This interaction may have implications for understanding how lipid peroxidation products affect protein function and stability .
- Odor Perception Studies: Investigations into how 2-Nonenal contributes to body odor have highlighted its role in signaling age-related changes .
Several compounds share structural similarities with 2-Nonenal, including:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| 4-Hydroxy-2-nonenal | C₉H₁₈O₃ | A product of lipid peroxidation; cytotoxic properties |
| (E)-2-Nonenal | C₉H₁₆O | Known for its role in beer staling; cucumber aroma |
| Nonanal | C₉H₁₈O | A straight-chain aldehyde with a fatty odor |
| Decanal | C₁₀H₂₀O | A longer-chain aldehyde; often used in fragrances |
Uniqueness of 2-Nonenal
What sets 2-Nonenal apart from these similar compounds is its specific association with aging and human body odor alterations. While other aldehydes may contribute to flavor profiles or fragrance notes, 2-Nonenal's distinct olfactory characteristics and biological implications make it particularly noteworthy in studies related to aging and oxidative stress. Its dual role as both a flavor component and a marker for physiological changes underscores its unique position among similar compounds.
Physical Description
XLogP3
Density
UNII
GHS Hazard Statements
H315 (99.93%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
2463-53-8
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]
General Manufacturing Information
2-Nonenal: ACTIVE








